3,3',4,4',5,5'-Hexachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of PCBs like 3,3',4,4',5,5'-Hexachlorobiphenyl involves complex processes, often including cyclization reactions and palladium-promoted cross-coupling reactions. For instance, similar compounds have been synthesized through processes that utilize Negishi cross-coupling, demonstrating the chemical pathways that can be applied to synthesize hexachlorobiphenyls and their derivatives (Speck, Schaarschmidt, & Lang, 2012).
Molecular Structure Analysis
The molecular structure of 3,3',4,4',5,5'-Hexachlorobiphenyl is characterized by the presence of chlorinated biphenyl rings. Crystal structure analyses of related compounds show significant insights into the spatial configuration, including π-π stacking interactions and dihedral angles, which are crucial for understanding the chemical behavior and environmental persistence of such molecules. For example, analyses of dichlorodimethoxybiphenyls offer insights into intermolecular interactions and conformational preferences (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
PCBs undergo various chemical reactions, including oxidative degradation, which is critical for their environmental fate. The oxidation processes, such as those involving arene oxides, are essential for understanding the metabolic pathways and potential degradation strategies for these persistent organic pollutants. Studies on related chlorobiphenyls provide insights into the oxidative degradation mechanisms that could be applicable to 3,3',4,4',5,5'-Hexachlorobiphenyl (Reich & Reich, 1990).
Scientific Research Applications
Separation and Quantification Techniques : Techniques have been developed for the separation and quantification of 3,3',4,4',5,5'-Hexachlorobiphenyl using methods like Florisil column chromatography and gas-liquid chromatography (Kamops et al., 1979).
Solubility in Supercritical Fluids : Research has been conducted on the solubility of 3,3',4,4',5,5'-Hexachlorobiphenyl in supercritical fluids such as carbon dioxide, which is significant for environmental remediation and chemical processing (Anitescu & Tavlarides, 1999).
Detection in Environmental Samples : Methods have been developed for the detection of 3,3',4,4',5,5'-Hexachlorobiphenyl in environmental samples at very low levels, which is crucial for monitoring environmental pollution and assessing ecological risks (Tanabe et al., 1987).
Effects on Hepatic Microsomal Enzyme Activity : Studies have been conducted to understand the effects of 3,3',4,4',5,5'-Hexachlorobiphenyl on hepatic microsomal enzyme activity, which is important for understanding its toxicological impact (Stonard & Greig, 1976).
Toxicological Studies : Research has been done to understand the toxic effects of 3,3',4,4',5,5'-Hexachlorobiphenyl, especially in comparison with other polychlorinated biphenyls (PCBs), which is vital for assessing health risks and establishing safety guidelines (Zhao et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLICBPIXDOFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038314 | |
Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3177 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000058 [mmHg] | |
Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3177 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,3',4,4',5,5'-Hexachlorobiphenyl | |
CAS RN |
32774-16-6 | |
Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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